molecular formula C22H20N2O5S2 B2767944 (E)-ethyl 2-(4-hydroxy-3-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 312317-22-9

(E)-ethyl 2-(4-hydroxy-3-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B2767944
CAS No.: 312317-22-9
M. Wt: 456.53
InChI Key: ICIKXAMSYXNZKH-GZTJUZNOSA-N
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Description

(E)-ethyl 2-(4-hydroxy-3-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C22H20N2O5S2 and its molecular weight is 456.53. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Biological Studies : This compound has been synthesized as part of a series of similar compounds, characterized by various methods such as IR, 1H NMR, 13C NMR, LCMS mass, and C, H, N analyses. These compounds have been screened for their in vitro antioxidant activity, including scavenging of hydrogen peroxide and nitric oxide radicals, and lipid peroxidation inhibitory activity. They have also been evaluated for antibacterial (against Escheria coli, Pseudomonas aeruginosa, Bacillus subtilis, Staphylococcus aureus) and antifungal (Candida albicans, Aspergillus niger) properties (Maddila et al., 2012).

  • DFT Structural and Reactivity Studies : Extensive studies using density functional theory (DFT) calculations have been conducted on a similar compound. These studies involve potential energy scans for various rotatable bonds to achieve conformational analysis, electronic, chemical, and drug-likeness property analysis, charge delocalization patterns, and second-order perturbation energies from wavefunction analysis. Molecular docking and molecular dynamics simulations have also been performed to understand the interaction between receptor and inhibitor ligands (Smitha et al., 2021).

  • Synthesis of Spiro Compounds : Research has been conducted on synthesizing novel spiro compounds using a similar thiazolopyrimidine derivative. The structures of these products were characterized using NMR, IR, HRMS spectrometry, and X-ray crystallographic analysis (Zeng et al., 2018).

  • Anticancer Activity : Some derivatives of thiazolopyrimidine have been synthesized and evaluated for their anticancer activity against human cancer cell lines. Compounds in this research demonstrated potent activity, indicating the potential of these derivatives in cancer treatment (Abdel-Motaal et al., 2020).

  • Anti-Inflammatory and Analgesic Agents : Novel derivatives of thiazolopyrimidine have been synthesized for potential use as anti-inflammatory and analgesic agents. These compounds have been characterized and screened for cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitory activities, as well as for their analgesic and anti-inflammatory properties (Abu‐Hashem et al., 2020).

  • Conformational Analysis and Spectroscopic Insights : Detailed DFT calculations, including conformational analysis, vibrational and NBO analysis, have been conducted on a similar compound. This research provides insights into the electronic structure and potential pharmaceutical applications of these compounds (Mary et al., 2021).

Properties

IUPAC Name

ethyl (2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5S2/c1-4-29-21(27)18-12(2)23-22-24(19(18)16-6-5-9-30-16)20(26)17(31-22)11-13-7-8-14(25)15(10-13)28-3/h5-11,19,25H,4H2,1-3H3/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICIKXAMSYXNZKH-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=CC4=CC(=C(C=C4)O)OC)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)/C(=C\C4=CC(=C(C=C4)O)OC)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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